Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and two keto groups at the 2 and 4 positions of the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate typically involves the reaction of 5-methyl-2,4-dioxopiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and catalysts such as palladium.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4-dioxopiperidine-1-carboxylate
- Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
- 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate is unique due to the presence of the methyl group at the 5 position, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Biological Activity
Tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate (TBMDPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
TBMDPC is characterized by a piperidine backbone with two carbonyl groups and a tert-butyl ester group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H17NO4
- Molecular Weight : 229.26 g/mol
The biological activity of TBMDPC is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways:
- Caspase Inhibition : Preliminary studies suggest that TBMDPC may act as a caspase inhibitor. Caspases are crucial for apoptosis and inflammation, making them valuable targets for therapeutic intervention in diseases such as cancer and autoimmune disorders .
- PI3K Pathway Modulation : The compound may influence the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in cell growth and survival. Dysregulation of this pathway is often associated with cancer progression .
Anticancer Activity
Research has indicated that TBMDPC exhibits promising anticancer properties. A study focusing on its effects on various cancer cell lines demonstrated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 20 | Inhibition of PI3K/Akt pathway |
A549 (Lung) | 18 | Cell cycle arrest |
These results suggest that TBMDPC may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, TBMDPC has shown potential antimicrobial activity. In vitro studies have reported:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate that TBMDPC could be explored as a candidate for treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Study 1: Cancer Research
A recent study published in Cancer Research evaluated the efficacy of TBMDPC in xenograft models of breast cancer. Mice treated with TBMDPC exhibited a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of TBMDPC against multi-drug resistant strains. The compound demonstrated synergistic effects when combined with standard antibiotics, suggesting its utility in overcoming resistance mechanisms .
Safety and Toxicity
While initial findings on the biological activity of TBMDPC are promising, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, TBMDPC exhibits a favorable safety profile with minimal adverse effects observed in animal models.
Properties
IUPAC Name |
tert-butyl 5-methyl-2,4-dioxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-6-12(9(14)5-8(7)13)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJPKRRQHYYFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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